molecular formula C15H16N2O2S B7637645 (E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide

(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide

Cat. No.: B7637645
M. Wt: 288.4 g/mol
InChI Key: IHOYTRIVBHMAMX-AATRIKPKSA-N
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Description

(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a thiophene ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the 4,6-dimethyl-2-oxo-1H-pyridin-3-ylmethyl intermediate. This can be achieved through a series of reactions starting from commercially available pyridine derivatives.

    Thiophene Derivative Preparation: The thiophene ring is introduced through a separate synthetic route, often involving the functionalization of thiophene with appropriate substituents.

    Coupling Reaction: The final step involves the coupling of the pyridine intermediate with the thiophene derivative under specific conditions to form the desired enamide linkage. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents on the pyridine or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine or thiophene derivatives, while reduction could result in the formation of reduced enamide compounds.

Scientific Research Applications

(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and molecular pathways.

    Industrial Applications: It may be utilized in the synthesis of other complex organic molecules and as a building block in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-furan-2-ylprop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-phenylprop-2-enamide: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of (E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-10-8-11(2)17-15(19)13(10)9-16-14(18)6-5-12-4-3-7-20-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOYTRIVBHMAMX-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C=CC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)/C=C/C2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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